An In-depth Technical Guide to Tetrahydrofurfuryl Acrylate (THFA): Properties, Reactivity, and Applications
An In-depth Technical Guide to Tetrahydrofurfuryl Acrylate (THFA): Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of Tetrahydrofurfuryl Acrylate (THFA), a versatile monomer increasingly pivotal in advanced material science and specialized applications, including drug delivery systems. We will delve into its core chemical properties, structural attributes, reactivity, and the practical implications for researchers and development professionals.
Introduction: The Unique Position of THFA
Tetrahydrofurfuryl Acrylate (THFA), CAS No. 2399-48-6, is a monofunctional monomer distinguished by its unique molecular architecture.[1][2][3] It integrates a reactive acrylate group with a cyclic tetrahydrofuran (THF) ring structure.[1][3] This hybrid composition confers a valuable balance of properties: the high reactivity characteristic of acrylates, ideal for rapid polymerization, and the enhanced adhesion, flexibility, and solvency imparted by the polar THF moiety.[3][4] Unlike many standard acrylic monomers, THFA is derived from renewable resources, specifically hemicellulose, positioning it as a bio-based building block for developing more sustainable polymer systems.[5] This guide will elucidate the fundamental chemistry of THFA and its practical utility in high-performance applications.
Molecular Structure and Identification
The foundational step in understanding THFA's behavior is to analyze its structure. It is the ester of acrylic acid and tetrahydrofurfuryl alcohol.[1]
Caption: Chemical Structure of Tetrahydrofurfuryl Acrylate (C₈H₁₂O₃).
Key Identifiers:
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IUPAC Name: oxolan-2-ylmethyl prop-2-enoate[6]
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CAS Number: 2399-48-6[2]
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SMILES: C=CC(=O)OCC1CCCO1[6]
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InChIKey: YNXCGLKMOXLBOD-UHFFFAOYSA-N[6]
Physicochemical Properties
The utility of THFA in various formulations is dictated by its physical and chemical properties. These values are critical for modeling its behavior in solution, during polymerization, and in the final material.
| Property | Value | Source(s) |
| Molecular Weight | 156.18 g/mol | [2][6] |
| Appearance | Colorless, clear liquid | [2][7] |
| Odor | Musty | [7] |
| Density | 1.064 g/mL at 25 °C | [2][8] |
| Boiling Point | 87-89 °C at 9 mmHg | [2][8][9] |
| Flash Point | 93 °C / 199.4 °F | [9] |
| Viscosity | 4-8 cP at 25°C | [10] |
| Refractive Index (n20/D) | 1.46 | [2][8] |
| Water Solubility | 79.1 g/L at 20.9 °C | [8] |
| Vapor Pressure | 1.19 hPa at 25 °C | [8] |
Synthesis Pathways
From an industrial and laboratory perspective, understanding the synthesis of THFA is key to ensuring purity and scalability. The primary methods involve esterification.
Direct Esterification
This is the most common industrial route, involving the reaction of acrylic acid with tetrahydrofurfuryl alcohol.[1]
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Mechanism: The reaction is an acid-catalyzed condensation. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to protonate the carbonyl oxygen of acrylic acid, making it more susceptible to nucleophilic attack by the alcohol.[1]
-
Process Considerations: The reaction is driven to completion by removing the water byproduct, typically using a Dean-Stark apparatus with an azeotropic solvent like toluene.[1] Reaction temperatures are generally maintained between 80-120°C.[1]
Transesterification
An alternative pathway involves reacting an acrylic acid ester (e.g., methyl acrylate or ethyl acrylate) with tetrahydrofurfuryl alcohol.[1]
-
Mechanism: This process is catalyzed by a base, such as sodium methoxide, or an acid.[1] The equilibrium is shifted towards the product by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol).[1]
-
Advantages: Transesterification can sometimes offer higher purity and avoid the harsh acidic conditions of direct esterification, which can be beneficial for sensitive substrates.
Following synthesis, purification is typically achieved via vacuum distillation to remove unreacted starting materials, catalyst, and byproducts.[1][11]
Reactivity and Polymerization
The dual functionality of THFA—the acrylate group and the THF ring—governs its chemical behavior.
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Acrylate Group Reactivity: The electron-withdrawing ester group polarizes the carbon-carbon double bond, making it highly susceptible to free-radical polymerization.[1][3] This is the cornerstone of its use in UV-curable resins, coatings, and adhesives, where rapid curing is initiated by photoinitiators upon exposure to UV light.[1][3] The double bond can also participate in Michael addition reactions with nucleophiles.[1]
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THF Ring Stability and Reactivity: The tetrahydrofuran ring is generally stable but provides polarity and flexibility to the polymer backbone.[4] This polarity enhances adhesion to a wide range of substrates, including plastics and metals.[3] While stable under normal conditions, the ether linkages can be cleaved under strong acidic conditions.[1]
Free-Radical Polymerization
The polymerization of THFA is the basis for its application in materials science. It proceeds via a classic chain-growth mechanism.
Caption: Workflow of THFA Free-Radical Polymerization.
Experimental Protocol: Bulk Polymerization of THFA
This protocol provides a self-validating system for synthesizing poly(tetrahydrofurfuryl acrylate) (PTHFA).
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Monomer Purification (Trustworthiness Pillar):
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Objective: To remove the polymerization inhibitor (typically MEHQ) that is added for storage stability.
-
Procedure: Pass 50 mL of THFA through a column packed with basic alumina. The inhibitor is adsorbed by the alumina, yielding a ready-to-polymerize monomer.
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Validation: A simple thermal test can validate inhibitor removal. A small, uninhibited sample will show signs of polymerization (increased viscosity) upon gentle heating, while an inhibited sample will not.
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-
Initiator Preparation:
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Objective: To prepare a solution of a free-radical initiator.
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Procedure: Prepare a 0.1 M solution of azobisisobutyronitrile (AIBN) in toluene. Causality: Toluene is chosen as it is a good solvent for both the monomer and the resulting polymer and has a suitable boiling point for thermal initiation.
-
-
Polymerization Reaction:
-
Objective: To polymerize the purified monomer.
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Procedure: i. Place 20 mL of purified THFA into a Schlenk flask equipped with a magnetic stir bar. ii. Add 1 mL of the 0.1 M AIBN solution (initiator concentration of ~0.5 mol%). iii. Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon for 30 minutes. Causality: Oxygen is a radical scavenger and will inhibit the polymerization. Its removal is critical for a controlled reaction. iv. Place the sealed flask in a preheated oil bath at 70°C. v. Allow the reaction to proceed for 4-6 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
-
Isolation and Purification of Polymer:
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Objective: To isolate the PTHFA from unreacted monomer and solvent.
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Procedure: i. Cool the reaction mixture to room temperature. ii. Dissolve the viscous solution in a minimal amount of a good solvent, such as acetone or THF (~20 mL). iii. Precipitate the polymer by slowly pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane (~400 mL), while stirring vigorously. The polymer will crash out as a solid. iv. Decant the solvent and collect the polymer by filtration. v. Wash the polymer with fresh non-solvent and dry it under vacuum at 40-50°C until a constant weight is achieved.
-
Validation: The success of the synthesis can be confirmed by characterization techniques like ¹H NMR (disappearance of vinyl proton signals) and Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity.
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Applications in Research and Drug Development
THFA's unique properties make it a valuable tool for scientists and researchers.
-
UV-Curable Formulations: As a reactive diluent, THFA is used to reduce the viscosity of resin formulations for coatings, inks, and adhesives, enabling smooth application while participating in the curing process to enhance the final properties of the material, such as adhesion and flexibility.[3][4][8][12]
-
Shape-Memory Polymers: THFA is a key component in the synthesis of bio-based, thermoresponsive shape-memory polymers.[5][13][14] These "smart" materials can be deformed and fixed into a temporary shape, later returning to their original form upon exposure to a stimulus like heat.[5][14] This has potential applications in medical devices and robotics.[5][13]
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Drug Delivery Systems: The biocompatibility and tunable properties of PTHFA make it a candidate for drug delivery applications. The polymer can be designed to form nanoparticles or hydrogels for encapsulating therapeutic agents.
Caption: Conceptual workflow for THFA in a drug delivery system.
Analytical Characterization
Confirming the identity and purity of THFA and its polymers is essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum of THFA is characteristic. Key signals include the vinyl protons of the acrylate group (typically in the 5.8-6.4 ppm range) and protons on the tetrahydrofuran ring.[6][15]
-
¹³C NMR: The carbon NMR spectrum provides complementary information, with distinct signals for the carbonyl carbon, vinyl carbons, and the carbons of the THF ring.[6][16]
-
-
Infrared (IR) Spectroscopy:
-
FTIR spectroscopy is useful for identifying functional groups. Key absorbances for THFA include a strong C=O stretch (ester) around 1720-1730 cm⁻¹, C=C stretches around 1620-1640 cm⁻¹, and C-O-C stretches (ether) around 1100-1200 cm⁻¹.[6]
-
-
Mass Spectrometry (MS):
-
MS can confirm the molecular weight of the monomer (156.18 g/mol ).[6]
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Safety and Toxicological Profile
Handling THFA requires adherence to strict safety protocols due to its hazardous nature.
-
GHS Classification: THFA is classified as hazardous.[17] It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[6][17][18][19] There are also concerns that it may damage fertility or the unborn child.[17][19]
-
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[17] All handling should be performed in a well-ventilated area or under a chemical fume hood.[19]
-
In case of Contact:
-
Skin: Immediately wash off with plenty of water for at least 15 minutes. It is considered a skin corrosive and a sensitizer.[18][19]
-
Eyes: Rinse cautiously with water for several minutes. It can cause serious, irreversible eye damage.[9][17][18]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention. Ingestion can cause severe damage to the gastrointestinal tract.[2][9]
-
-
-
Metabolism: In vivo, acrylate esters like THFA are expected to be metabolized via hydrolysis, catalyzed by carboxylesterases, into acrylic acid and tetrahydrofurfuryl alcohol.[18]
Conclusion
Tetrahydrofurfuryl Acrylate is a monomer with a compelling set of properties derived from its unique chemical structure. Its high reactivity, excellent solvency, and ability to enhance adhesion make it a superior choice for advanced coatings, adhesives, and inks. For researchers in materials science and drug development, its bio-based origin and its role in creating functional polymers, such as shape-memory materials and drug delivery vehicles, present significant opportunities for innovation. However, its hazardous nature necessitates rigorous safety measures during handling and application. A thorough understanding of its chemical properties, reactivity, and toxicology is paramount to harnessing its full potential safely and effectively.
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Tetrahydrofurfuryl acrylate - [13C NMR] - Chemical Shifts. SpectraBase.[Link]
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